2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid
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Overview
Description
2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid is an organic compound that features both an amino group and a triazole ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves the reaction of 2-Amino-5-bromobenzoic acid with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the triazole ring to the benzoic acid core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to scale up the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced triazole derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The triazole ring is known to interact with various biological targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole
Uniqueness
2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid is unique due to the specific positioning of the amino group and the triazole ring on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
169045-02-7 |
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Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-amino-5-(1,2,4-triazol-1-yl)benzoic acid |
InChI |
InChI=1S/C9H8N4O2/c10-8-2-1-6(3-7(8)9(14)15)13-5-11-4-12-13/h1-5H,10H2,(H,14,15) |
InChI Key |
FKASHGLHFCVZIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)C(=O)O)N |
Origin of Product |
United States |
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